![molecular formula C23H21N3OSn B14640856 {(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide CAS No. 51951-84-9](/img/structure/B14640856.png)
{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide is a complex organic compound with a unique structure that combines elements of prop-2-en-1-yl, triphenylstannyl, and cyanamide groups
Métodos De Preparación
The synthesis of {(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Prop-2-en-1-yl Group: This step involves the preparation of the prop-2-en-1-yl group through a series of reactions, such as the addition of a prop-2-en-1-yl halide to a suitable nucleophile.
Introduction of the Triphenylstannyl Group: The triphenylstannyl group is introduced via a reaction with triphenyltin chloride in the presence of a base, such as sodium hydride.
Formation of the Cyanamide Group: The cyanamide group is typically introduced through a reaction with cyanogen bromide or a similar reagent.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired this compound.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylstannyl group can be replaced by other nucleophiles.
Addition: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as improved mechanical strength and thermal stability
Mecanismo De Acción
The mechanism of action of {(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide can be compared with other similar compounds, such as:
(E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one: This compound has a similar prop-2-en-1-yl group but lacks the triphenylstannyl and cyanamide groups.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound contains a prop-2-en-1-yl group and is used in the synthesis of biologically active natural products.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
51951-84-9 |
|---|---|
Fórmula molecular |
C23H21N3OSn |
Peso molecular |
474.1 g/mol |
Nombre IUPAC |
triphenylstannyl N-cyano-N'-prop-2-enylcarbamimidate |
InChI |
InChI=1S/3C6H5.C5H7N3O.Sn/c3*1-2-4-6-5-3-1;1-2-3-7-5(9)8-4-6;/h3*1-5H;2H,1,3H2,(H2,7,8,9);/q;;;;+1/p-1 |
Clave InChI |
CKBDZGDUPUUSEF-UHFFFAOYSA-M |
SMILES canónico |
C=CCN=C(NC#N)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



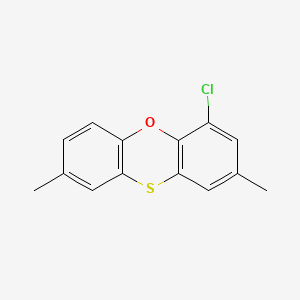
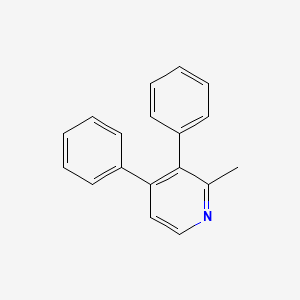

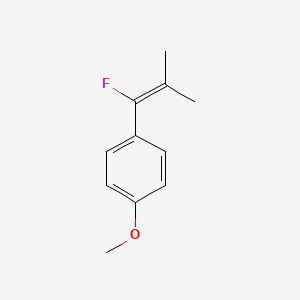
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)
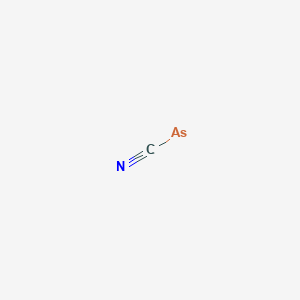



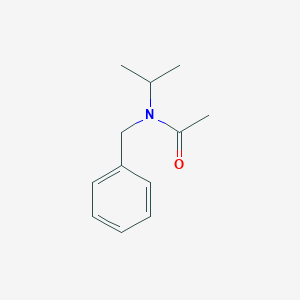


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)
